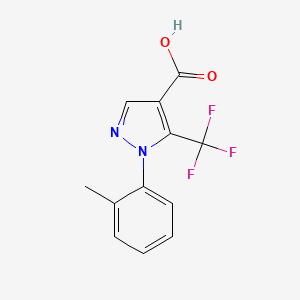

1-(o-Tolyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(o-Tolyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid” contains several functional groups. The “o-Tolyl” group is a functional group related to toluene . It is an aryl group which is commonly found in the structure of diverse chemical compounds . The compound also contains a trifluoromethyl group, a pyrazole ring, and a carboxylic acid group.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The “o-Tolyl” group indicates that the tolyl group is ortho (or 1,2-) substituted on the aromatic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, tolyl groups are considered nonpolar and hydrophobic . The presence of a carboxylic acid group would make the compound acidic.Scientific Research Applications

Chemical Synthesis and Characterization

1-(o-Tolyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and its derivatives have been extensively studied for their synthesis and structural characterization. For instance, Donohue et al. (2002) developed a library of related compounds using solution-phase chemistry, focusing on the synthesis of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, which is a related chemical class. This research highlights the methods and pathways for synthesizing complex derivatives of this compound (Donohue et al., 2002). Another study by Viveka et al. (2016) conducted experimental and theoretical investigations on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a close relative, providing insights into the structural properties of such compounds (Viveka et al., 2016).

Applications in Cancer Research

Some derivatives of this compound have been evaluated for their antiproliferative activities against cancer cell lines. For example, Cankara Pirol et al. (2014) synthesized amide derivatives of a similar compound and assessed their cytotoxic activities against various human cancer cell lines, showing promising results in inhibiting cancer cell proliferation (Cankara Pirol et al., 2014).

Use in Corrosion Inhibition

The pyrazole derivatives, closely related to this compound, have also been explored for their potential as corrosion inhibitors. Lgaz et al. (2018) examined pyrazoline derivatives, similar in structure, as corrosion inhibitors for mild steel in acidic media, combining experimental and theoretical approaches to establish their efficacy (Lgaz et al., 2018).

Metal Complex Catalysis and Medicinal Chemistry

Dalinger et al. (2020) aimed to develop novel ligands based on 1H-pyrazole-3(5)-carboxylic acids, structurally similar to the compound of interest, for use in medicinal chemistry and metal complex catalysis. Their work focused on synthesizing previously unknown compounds for potential applications in these fields (Dalinger et al., 2020).

properties

IUPAC Name |

1-(2-methylphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7-4-2-3-5-9(7)17-10(12(13,14)15)8(6-16-17)11(18)19/h2-6H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYZFAJAKSPCLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(C=N2)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate](/img/structure/B2736688.png)

![2-{[(3-Chloro-4-methoxyphenyl)methylene]amino}-1-ethanol](/img/structure/B2736690.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2736693.png)

![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2736695.png)

![6-(4-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2736698.png)

![N-(3,4-dimethoxyphenyl)-2-[1-(2,3-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2736699.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2736703.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2736706.png)